4-(2-Methoxy-5-methylphenyl)butan-2-one
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Overview
Description
4-(2-Methoxy-5-methylphenyl)butan-2-one is an organic compound with the molecular formula C12H16O2 It is a ketone derivative characterized by the presence of a methoxy group and a methyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxy-5-methylphenyl)butan-2-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2-methoxy-5-methylbenzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxy-5-methylphenyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of secondary alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Formation of 4-(2-methoxy-5-methylphenyl)butanoic acid.
Reduction: Formation of 4-(2-methoxy-5-methylphenyl)butan-2-ol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(2-Methoxy-5-methylphenyl)butan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Methoxy-5-methylphenyl)butan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, resulting in biological effects such as enzyme inhibition or activation. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methoxy-2-methylphenyl)butan-2-one
- 4-(2-Methoxy-5-nitrophenyl)butan-2-one
- 4-(4-Methoxyphenyl)butan-2-one
Uniqueness
4-(2-Methoxy-5-methylphenyl)butan-2-one is unique due to the specific positioning of the methoxy and methyl groups on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties and applications, making it valuable for targeted research and industrial purposes.
Properties
Molecular Formula |
C12H16O2 |
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Molecular Weight |
192.25 g/mol |
IUPAC Name |
4-(2-methoxy-5-methylphenyl)butan-2-one |
InChI |
InChI=1S/C12H16O2/c1-9-4-7-12(14-3)11(8-9)6-5-10(2)13/h4,7-8H,5-6H2,1-3H3 |
InChI Key |
UPOUWUXNGIZWSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)CCC(=O)C |
Origin of Product |
United States |
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